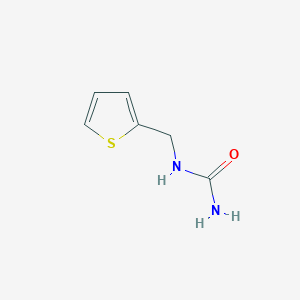
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission, learning, and memory. However, excessive glutamate release can lead to excitotoxicity, which is implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Therefore, the development of glutamate transporter inhibitors like TFB-TBOA has attracted significant attention in the scientific community.
Wirkmechanismus
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide inhibits the activity of glutamate transporters, which are responsible for the reuptake of extracellular glutamate into presynaptic terminals and glial cells. By blocking glutamate transporters, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide increases extracellular glutamate levels, leading to enhanced excitatory neurotransmission and potential excitotoxicity. The mechanism of action of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been studied using electrophysiological, biochemical, and imaging techniques, providing insights into the regulation of glutamate homeostasis in the brain.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been shown to produce a range of biochemical and physiological effects in various experimental models. For example, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide increases extracellular glutamate levels, leading to enhanced excitatory neurotransmission and potential excitotoxicity. N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide also alters the expression and activity of various glutamate receptors, including NMDA and AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. Additionally, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been shown to modulate the activity of glial cells, which play a critical role in maintaining brain homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for glutamate transporters, which allows for precise modulation of glutamate homeostasis. Additionally, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been shown to be effective in various experimental models, providing robust and reproducible results. However, one of the limitations of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is its potential toxicity and off-target effects, which need to be carefully considered when designing experiments. Furthermore, the use of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are several future directions for N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide research, including the development of more potent and selective inhibitors of glutamate transporters, the investigation of the role of glutamate transporters in various neurological disorders, and the exploration of potential therapeutic applications of glutamate transporter inhibitors. Additionally, the use of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide in combination with other drugs or therapies may provide new insights into the regulation of glutamate homeostasis and the treatment of neurological disorders. Overall, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide research has the potential to advance our understanding of glutamate neurotransmission and its role in brain function and dysfunction.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves several steps, including the formation of benzofuran-2-carboxamide, trifluoromethylbenzamide, and ethoxyphenyl groups. The final product is obtained through a coupling reaction between the benzofuran-2-carboxamide and trifluoromethylbenzamide intermediates. The synthesis method has been optimized to improve the yield and purity of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, which is essential for its scientific research application.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been extensively studied in various in vitro and in vivo models to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the primary research applications of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is to study the role of glutamate transporters in neurological disorders. For example, N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has been used to investigate the contribution of glutamate transporters to ischemic brain injury, seizure activity, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-2-33-20-14-8-6-12-18(20)29-24(32)22-21(16-10-4-7-13-19(16)34-22)30-23(31)15-9-3-5-11-17(15)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAVUPRBYIQDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)

![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)

![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)

![Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2937270.png)
![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)
![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)